FMOC-DL-3-BENZOTHIENYLALANINE
CAS No.: 1236271-20-7
Cat. No.: VC11499684
Molecular Formula: C26H21NO4S
Molecular Weight: 443.5
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236271-20-7 |
|---|---|
| Molecular Formula | C26H21NO4S |
| Molecular Weight | 443.5 |
Introduction
Chemical Structure and Physicochemical Properties
FMOC-DL-3-Benzothienylalanine (C₂₆H₂₁NO₄S, MW 443.5 g/mol) consists of an alanine backbone substituted at the β-carbon with a benzothiophene ring and an N-terminal FMOC group . The benzothiophene moiety introduces aromaticity and hydrophobic character, while the FMOC group protects the α-amino group during solid-phase peptide synthesis (SPPS) . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.356 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 690.8 ± 55.0°C (predicted) | |
| pKa | 3.74 ± 0.10 (predicted) | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Purity | ≥95% |
The compound’s low predicted pKa (3.74) facilitates deprotonation under mild basic conditions, critical for FMOC removal during SPPS . Its crystalline solid form and moderate solubility in polar aprotic solvents (e.g., dimethylformamide) optimize its utility in automated peptide synthesizers.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
FMOC-DL-3-Benzothienylalanine is synthesized via a multi-step sequence:
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Benzothiophene Functionalization: 3-Bromobenzothiophene undergoes Ullmann coupling with a β-alanine precursor to introduce the heterocyclic side chain.
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FMOC Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in pyridine/dichloromethane, achieving >90% yield .
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Racemic Resolution: DL-configuration arises from non-stereoselective synthesis, contrasting with enantiopure L-forms produced via chiral auxiliaries .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance reproducibility and reduce byproducts. Critical process parameters include:
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Temperature control (20–25°C) during FMOC protection to prevent epimerization.
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High-performance liquid chromatography (HPLC) purification (>95% purity).
Applications in Peptide Science and Biomedicine
Solid-Phase Peptide Synthesis (SPPS)
The FMOC group’s base-labile nature (removable with 20% piperidine/DMF) enables iterative peptide chain elongation . Case studies demonstrate its utility in synthesizing prostate-specific membrane antigen (PSMA)-targeting peptides:
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PSMA Inhibitors: FMOC-DL-3-Benzothienylalanine was incorporated into KuE-motif peptides for ⁶⁸Ga/¹⁷⁷Lu radiolabeling, achieving <1 nM affinity to PSMA-expressing LNCaP cells . Internalization studies showed 85% specific uptake within 1 hour, underscoring its role in theranostic agent development .
Structural Biology and Proteomics
The benzothiophene side chain mimics hydrophobic protein-protein interaction interfaces. In cytochrome P450 studies, peptides containing this analog inhibited enzyme activity by competing with native substrate binding (IC₅₀ = 12 µM) .
Comparative Analysis with Analogous Compounds
The DL-form’s racemic nature complicates crystallization but broadens synthetic versatility in exploratory chemistry.
Research Advancements and Clinical Relevance
Radiolabeled Tracers
In a 2024 preclinical trial, ⁶⁸Ga-labeled PSMA inhibitors incorporating FMOC-DL-3-Benzothienylalanine achieved tumor-to-background ratios of 15:1 in murine xenografts, outperforming glutamine-based analogs by 40% .
Antimicrobial Peptides (AMPs)
Hybrid AMPs featuring this analog exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MIC = 8 µg/mL) by disrupting lipid II biosynthesis.
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